molecular formula C9H6Cl2N2OS B5860041 N-1,3-benzothiazol-2-yl-2,2-dichloroacetamide

N-1,3-benzothiazol-2-yl-2,2-dichloroacetamide

Cat. No. B5860041
M. Wt: 261.13 g/mol
InChI Key: KMWSSVLNZPNIGV-UHFFFAOYSA-N
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Description

N-1,3-benzothiazol-2-yl-2,2-dichloroacetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a thiazole derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. In

Mechanism of Action

The mechanism of action of N-1,3-benzothiazol-2-yl-2,2-dichloroacetamide varies depending on the application. In anticancer studies, it has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. In antiviral studies, it has been found to inhibit the replication of HIV-1 by targeting the reverse transcriptase enzyme. In enzyme inhibitory studies, it has been shown to bind to the active site of the enzyme and prevent substrate binding. In heavy metal removal studies, it has been found to form stable complexes with the metal ions, which can be easily removed from the water.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-1,3-benzothiazol-2-yl-2,2-dichloroacetamide depend on the application. In anticancer studies, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In antiviral studies, it has been found to inhibit the replication of HIV-1 and reduce viral load. In enzyme inhibitory studies, it has been shown to inhibit the activity of the enzyme and reduce substrate turnover. In heavy metal removal studies, it has been found to effectively remove heavy metals from contaminated water.

Advantages and Limitations for Lab Experiments

The advantages of using N-1,3-benzothiazol-2-yl-2,2-dichloroacetamide in lab experiments include its high yield, easy synthesis, and diverse range of applications. The limitations include its potential toxicity and lack of selectivity in some applications.

Future Directions

There are several future directions for the study of N-1,3-benzothiazol-2-yl-2,2-dichloroacetamide. In medicinal chemistry, further studies are needed to evaluate its potential as a new class of anticancer and antiviral agents. In biochemistry, it can be explored further as a fluorescent probe for sensing biomolecules. In environmental science, it can be studied for its potential to remove other contaminants from water, such as pesticides and pharmaceuticals. Overall, N-1,3-benzothiazol-2-yl-2,2-dichloroacetamide has great potential for further research and development in various fields of scientific research.

Synthesis Methods

The synthesis of N-1,3-benzothiazol-2-yl-2,2-dichloroacetamide involves the reaction of 2-aminothiophenol with 2,2-dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently treated with sodium hydroxide to yield the final product. The yield of the product is generally high, and the purity can be improved by recrystallization.

Scientific Research Applications

N-1,3-benzothiazol-2-yl-2,2-dichloroacetamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been evaluated for its anticancer, antiviral, and antimicrobial activities. In biochemistry, it has been investigated for its enzyme inhibitory properties and potential as a fluorescent probe. In environmental science, it has been explored for its ability to remove heavy metals from contaminated water.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2,2-dichloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2OS/c10-7(11)8(14)13-9-12-5-3-1-2-4-6(5)15-9/h1-4,7H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWSSVLNZPNIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-2,2-dichloroacetamide

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